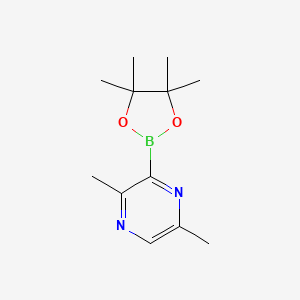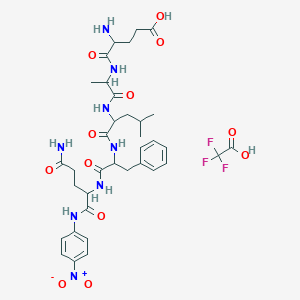![molecular formula C7H6N4O3 B12102764 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its fused imidazo and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, followed by nitration and methoxylation steps.
-
Formation of the Imidazo[1,2-a]pyrazine Core:
Starting Materials: 2-aminopyrazine and glyoxal.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures to facilitate cyclization.
-
Nitration:
Reagents: Nitric acid and sulfuric acid.
Conditions: The nitration is performed at low temperatures to control the reaction and prevent over-nitration.
-
Methoxylation:
Reagents: Methanol and a base such as sodium methoxide.
Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents at moderate temperatures.
Products: Oxidized derivatives, which may include nitro group transformations.
-
Reduction:
Reagents: Sodium borohydride or catalytic hydrogenation.
Conditions: Conducted under mild conditions to selectively reduce the nitro group.
Products: Amino derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform with UV light.
Major Products:
Oxidation: Nitro-oxidized derivatives.
Reduction: Aminoimidazo[1,2-a]pyrazine.
Substitution: Halogenated imidazo[1,2-a]pyrazine.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for treating infections and certain cancers.
- Used in drug discovery and development for its unique pharmacophore.
Industry:
- Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
- Applied in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: The compound may inhibit enzyme activity, leading to the disruption of DNA synthesis and cell division.
Effects: This inhibition can result in antimicrobial or anticancer effects, depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
8-Methoxy-3-nitroimidazo[1,2-a]pyridine: Similar structure but different ring system.
3-Nitroimidazo[1,2-a]pyrazine: Lacks the methoxy group, affecting its reactivity and applications.
8-Methoxyimidazo[1,2-a]pyrazine: Lacks the nitro group, altering its chemical properties and biological activity.
Uniqueness:
- The presence of both methoxy and nitro groups in 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine provides a unique combination of electronic effects, enhancing its reactivity and potential applications in various fields.
Eigenschaften
IUPAC Name |
8-methoxy-3-nitroimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-6-9-4-5(11(12)13)10(6)3-2-8-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXTVVGOGFVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)



![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)




